Cas no 1396559-51-5 (4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide)

4-Bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated aromatic ring and a dimethylamino-substituted alkyne side chain. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling applications as a key intermediate in the development of bioactive molecules. The presence of the bromo substituent enhances reactivity for further functionalization, while the dimethylamino-alkyne moiety offers potential for selective modifications. Its well-defined structure and stability make it suitable for use in cross-coupling reactions and as a scaffold for designing enzyme inhibitors or receptor-targeted compounds. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide structure
1396559-51-5 structure
商品名:4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
CAS番号:1396559-51-5
MF:C12H15BrN2O2S
メガワット:331.228700876236
CID:5776737
PubChem ID:71792435

4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
    • 4-bromo-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide
    • F6244-0332
    • 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide
    • AKOS024542536
    • VU0539835-1
    • 1396559-51-5
    • インチ: 1S/C12H15BrN2O2S/c1-15(2)10-4-3-9-14-18(16,17)12-7-5-11(13)6-8-12/h5-8,14H,9-10H2,1-2H3
    • InChIKey: VSWCLURECNBWNU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)S(NCC#CCN(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 330.00376g/mol
  • どういたいしつりょう: 330.00376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6244-0332-10μmol
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6244-0332-40mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
40mg
$140.0 2023-09-09
Life Chemicals
F6244-0332-25mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
25mg
$109.0 2023-09-09
Life Chemicals
F6244-0332-20mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
20mg
$99.0 2023-09-09
Life Chemicals
F6244-0332-10mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
10mg
$79.0 2023-09-09
Life Chemicals
F6244-0332-1mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
1mg
$54.0 2023-09-09
Life Chemicals
F6244-0332-50mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
50mg
$160.0 2023-09-09
Life Chemicals
F6244-0332-4mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
4mg
$66.0 2023-09-09
Life Chemicals
F6244-0332-5mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
5mg
$69.0 2023-09-09
Life Chemicals
F6244-0332-15mg
4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
1396559-51-5
15mg
$89.0 2023-09-09

4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide 関連文献

4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamideに関する追加情報

4-Bromo-N-[4-(Dimethylamino)But-2-Yn-1-Yl]Benzene-1-Sulfonamide (CAS No. 1396559-51-5): A Comprehensive Overview

The compound 4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide, identified by the CAS registry number 1396559-51-5, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the para position of a benzene ring, a sulfonamide group, and a dimethylamino-substituted butynyl chain. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern methodologies such as click chemistry and palladium-catalyzed cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials engineering. The sulfonamide group, in particular, is known for its stability and ability to form hydrogen bonds, which are critical in pharmaceutical applications where bioavailability and solubility are key considerations.

One of the most promising applications of 4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of kinase inhibitors, which are essential in treating various diseases, including cancer. The bromine atom at the para position serves as an electrophilic site, facilitating further functionalization and enabling the creation of diverse pharmacophores. Additionally, the dimethylamino group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

In the realm of materials science, this compound has shown promise as a building block for advanced materials such as organic semiconductors and stimuli-responsive polymers. The triple bond within the butynyl chain introduces rigidity into the molecule, which can be advantageous in designing materials with specific mechanical or electronic properties. Recent studies have demonstrated that incorporating this compound into polymer frameworks can lead to enhanced thermal stability and mechanical strength, making it a valuable component in high-performance materials.

The synthesis of CAS 1396559-51-5 involves a multi-step process that typically begins with the bromination of benzene rings followed by sulfonation and subsequent coupling reactions. The use of transition metal catalysts has significantly streamlined these processes, reducing reaction times and improving product quality. Moreover, green chemistry principles are increasingly being integrated into the synthesis protocols to minimize environmental impact and promote sustainability.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided insights into its molecular structure, reactivity, and stability under various conditions. For instance, NMR analysis has revealed the stereochemical arrangement of substituents around the benzene ring, while mass spectrometry has confirmed the molecular weight and fragmentation patterns under different ionization conditions.

In conclusion, 4-bromo-N-[4-(dimethylamino)but-2-yne yl]benzene-sulfonamide (CAS 1396559) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its unique combination of functional groups renders it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing scientific frontiers is expected to grow significantly.

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